3-(4-Chlorophenyl)piperidine
Overview
Description
“3-(4-Chlorophenyl)piperidine” is a chemical compound with the molecular formula C11H14ClN . It has a molecular weight of 195.69 . This compound is a part of a class of molecules known as piperidines .
Synthesis Analysis
The synthesis of piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, has attracted the attention of organic and medicinal chemists due to their various biological activities . The synthesis process often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)piperidine” consists of a six-membered piperidine ring attached to a phenyl ring at the 3-position . The phenyl ring carries a chlorine atom at the 4-position .
Chemical Reactions Analysis
Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, have been found to participate in various chemical reactions. For instance, they have been used in the synthesis of novel piperidine-bearing cinnamic acid hybrids as potent antimicrobial agents .
Physical And Chemical Properties Analysis
“3-(4-Chlorophenyl)piperidine” is a solid compound . Its InChI code is "1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2" .
Scientific Research Applications
Spasmolytic Effects
Research has demonstrated the spasmolytic effects of piperidine derivatives. For instance, a study found that a specific synthetic piperidine derivative exhibited myolytic action on the smooth musculature of guinea pig isolated intestine (Stochla & Grzybek-Kania, 1975).
Interaction with Dopamine Receptors
Piperidine derivatives have been identified as having affinity for dopamine receptors. One study identified a compound that showed moderate affinity and selectivity for the human dopamine D4 receptor (Rowley et al., 1997).
Monoamine Transporter Inhibitors
Further research into 4-(4-Chlorophenyl)piperidine analogues revealed their role as monoamine transporter inhibitors, with potential applications in studying depression and wake-promotion (He et al., 2005).
Antibacterial Properties
Certain piperidine derivatives, involving 4-chlorophenyl, have demonstrated weak antibacterial activity. This includes the synthesis and testing of various derivatives for their antimicrobial effects (Anusevičius et al., 2014).
Analgesic and Anti-inflammatory Properties
Piperidine derivatives have been shown to possess analgesic and anti-inflammatory properties. A study on 4-propionyl-4-(4-chlorophenyl)-1-(3-dimethylaminopropyl)-piperidine dihydrochloride showed significant analgesic activity with a better therapeutic index than pethidine (Gajewski et al., 1982).
Crystal Structure Analysis
Research has also focused on the crystal structure of piperidine derivatives, providing insights into their molecular conformations and potential interactions (Priya et al., 2015).
Antagonists in HIV-1 Treatment
Piperidine derivatives have been explored as antagonists of the human CCR5 receptor, potentially serving as agents against HIV-1. Structural modifications in these compounds can significantly impact their potency as CCR5 antagonists (Finke et al., 2001).
Alzheimer’s Disease Treatment
Some piperidine derivatives have been synthesized to evaluate their potential as drug candidates for treating Alzheimer’s disease. These compounds have been tested for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment (Rehman et al., 2018).
Safety And Hazards
Safety information for “3-(4-Chlorophenyl)piperidine” indicates that it is classified under GHS07, with a signal word of "Warning" . The hazard statements include H319, and the precautionary statements include P305 + P351 + P338 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Future Directions
Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, have been proposed to treat cognitive disorders . They have been found to improve consolidation processes in the fear condition task . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-(4-chlorophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXKIKPTKUQMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606126 | |
Record name | 3-(4-Chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)piperidine | |
CAS RN |
55989-13-4 | |
Record name | 3-(4-Chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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